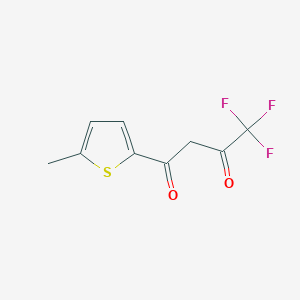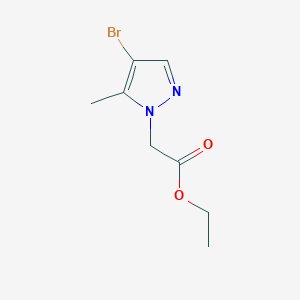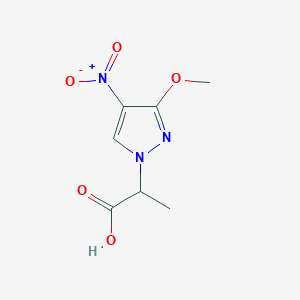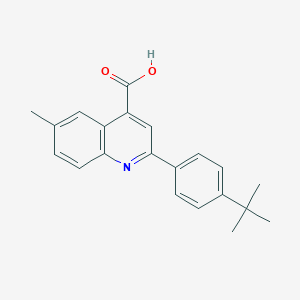![molecular formula C13H12O3 B454965 5-[(2-甲基苯氧基)甲基]-2-糠醛 CAS No. 438220-11-2](/img/structure/B454965.png)
5-[(2-甲基苯氧基)甲基]-2-糠醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Methylphenoxy)methyl]-2-furaldehyde is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a furan ring substituted with a 2-methylphenoxy group and an aldehyde functional group
科学研究应用
5-[(2-Methylphenoxy)methyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde typically involves the reaction of 2-methylphenol with 5-bromomethyl-2-furaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2-methylphenol attacks the bromomethyl group of 5-bromomethyl-2-furaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
化学反应分析
Types of Reactions
5-[(2-Methylphenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[(2-Methylphenoxy)methyl]-2-furoic acid.
Reduction: 5-[(2-Methylphenoxy)methyl]-2-furanmethanol.
Substitution: 5-[(2-Methylphenoxy)methyl]-2-bromofuran.
作用机制
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-2-furaldehyde
- 5-[(4-Methylphenoxy)methyl]-2-furaldehyde
- 5-[(2-Methoxyphenoxy)methyl]-2-furaldehyde
Uniqueness
5-[(2-Methylphenoxy)methyl]-2-furaldehyde is unique due to the specific positioning of the methyl group on the phenoxy moiety This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs
属性
IUPAC Name |
5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-4-2-3-5-13(10)15-9-12-7-6-11(8-14)16-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOJIBXVQWNJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232712 |
Source


|
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-11-2 |
Source


|
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Methylphenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454883.png)

![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)
![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)
![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)

![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)


![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)
